molecular formula C19H25BrN2O2 B6749765 2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one

2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one

Cat. No.: B6749765
M. Wt: 393.3 g/mol
InChI Key: DSTWMVIUMKNMRG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one is a complex organic compound with a unique structure that combines a bromophenyl group, a diazepane ring, and a cyclopropanecarbonyl moiety

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BrN2O2/c1-19(2,15-6-8-16(20)9-7-15)18(24)22-11-3-10-21(12-13-22)17(23)14-4-5-14/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWMVIUMKNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)N2CCCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one typically involves multiple steps One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group This is followed by the formation of the diazepane ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to specific sites, while the diazepane ring may enhance the compound’s stability and bioavailability. The cyclopropanecarbonyl moiety can influence the compound’s reactivity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the diazepane and cyclopropanecarbonyl moieties.

    4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but differs in its overall structure and properties.

    4-[(4-Bromophenyl)ethynyl]pyridine: Features a bromophenyl group and an ethynyl linkage, making it structurally distinct.

Uniqueness

2-(4-Bromophenyl)-1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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